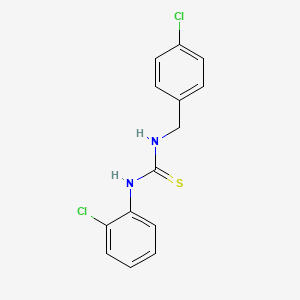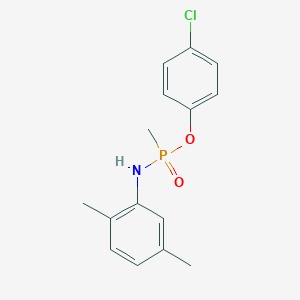
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea, also known as CCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom in the thiocarbonyl group. CCT has been shown to possess a range of interesting biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division. By inhibiting the activity of tubulin, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can disrupt the formation of microtubules and inhibit cell division.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been shown to possess a range of interesting biochemical and physiological effects. In addition to its potential applications in cancer treatment and the treatment of neurodegenerative diseases, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been shown to possess anti-inflammatory and anti-oxidant properties. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been shown to possess anti-oxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
实验室实验的优点和局限性
One advantage of using N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea is a stable compound that can be stored for long periods of time without significant degradation. However, one limitation of using N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in lab experiments is that it can be toxic to cells at high concentrations. Therefore, care must be taken to ensure that the concentration of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea used in experiments is appropriate for the cell type being studied.
未来方向
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea. One area of research that is of particular interest is the development of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea analogs that possess improved properties such as increased potency or decreased toxicity. Additionally, research on the mechanism of action of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea could lead to the development of new drugs that target the same enzymes as N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea but with improved specificity and efficacy. Finally, research on the potential applications of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in the treatment of other diseases such as diabetes and cardiovascular disease could lead to the development of new treatments for these conditions.
合成方法
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-chlorobenzylamine with 2-chlorophenyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea as a white crystalline solid with a melting point of approximately 189-190°C.
科学研究应用
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been extensively studied for its potential applications in scientific research. One area of research where N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has shown promise is in the field of cancer treatment. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be due to N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea's ability to inhibit the activity of certain enzymes that are involved in cell growth and division.
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the aggregation of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. This effect is thought to be due to N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea's ability to bind to the beta-amyloid protein and prevent its aggregation.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJVESQDAZXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-chlorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)
![4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)
![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)